2-Chloro-5-(2-oxoethyl)benzonitrile
Description
2-Chloro-5-(2-oxoethyl)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position and a 2-oxoethyl (CH2CO-) group at the 5-position of the benzene ring. The compound’s structure combines an electron-withdrawing chlorine substituent with a ketone-functionalized side chain, making it a versatile intermediate in organic synthesis. The ketone group enables reactions such as nucleophilic additions or reductions, while the nitrile group may participate in cyclization or hydrolysis reactions.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-5-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,4-5H,3H2 |
InChI Key |
UMLVCBQHHRBGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Chloro-5-(2-oxoethyl)benzonitrile often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-chloro-5-(2-oxoethyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(2-aminoethyl)benzonitrile.
Substitution: Formation of 2-hydroxy-5-(2-oxoethyl)benzonitrile or 2-amino-5-(2-oxoethyl)benzonitrile.
Scientific Research Applications
2-Chloro-5-(2-oxoethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, physical properties, reactivities, and toxicological profiles of 2-Chloro-5-(2-oxoethyl)benzonitrile and related compounds:
Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The chlorine atom in all listed compounds activates the benzene ring toward electrophilic substitution but directs incoming groups to specific positions. The trifluoromethyl (CF3) group (in 2-Chloro-5-(trifluoromethyl)benzonitrile) enhances stability and electronegativity, reducing reactivity compared to the oxoethyl group .
- The methoxy group (OCH3) in 2-Methoxy-5-(2-oxoethyl)benzonitrile is electron-donating, altering reaction pathways compared to chlorine-substituted analogs .
Functional Group Reactivity :
- The 2-oxoethyl group (CH2CO-) in the target compound enables ketone-specific reactions, such as condensations or reductions to alcohols. This contrasts with the trifluoromethyl group, which resists hydrolysis but reacts violently with acids .
- The hydroxyl group in 2-chloro-5-(1,1-difluoro-2-hydroxyethyl)benzonitrile allows esterification or oxidation, whereas the methyl group in 2-Chloro-5-methylbenzonitrile offers minimal reactivity .
Toxicity and Environmental Impact
Regulatory and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
